2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine
Description
2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is a derivative of the 2,3-dihydrobenzo[b][1,4]dioxine core, a structural motif widely studied in medicinal chemistry due to its ability to interact with biological receptors and enzymes . The core consists of a six-membered ring fused to a benzene ring with two oxygen atoms forming a dioxane-like structure. The ethynyl (-C≡CH) substituent at position 2 introduces rigidity and linearity, which may enhance binding affinity or enable participation in click chemistry for bioconjugation.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
3-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-6,8H,7H2 |
InChI Key |
PIWJWKQTGJQTAI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, and hydrolysis to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it has been studied as a ligand for cannabinoid receptors, where it exhibits selective binding affinity. The compound’s effects are mediated through the modulation of receptor activity, leading to various biological responses .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The pharmacological and physicochemical properties of 2,3-dihydrobenzo[b][1,4]dioxine derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison with key analogs:
Halogenated Derivatives
- 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS 04259-55):
- 6-Chloro-2,3-dihydrobenzo[b][1,4]dioxine (CAS 57744-68-0):
- 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS 190661-82-6): Molecular weight: 245.07 g/mol. Purity ≥95%, used in pharmaceuticals .
Functionalized Derivatives
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic Acid (CAS 3663-80-7):
- Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS 261767-10-6):
Sulfonamide and Triazole Derivatives
- N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2,6-dimethoxyphenoxy)ethan-1-amine (CAS 613-67-2): Sulfonamide moieties are common in enzyme inhibitors. This compound is restricted to research use .
- 3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-1,2,4-triazol-5-amine (CAS 898617-69-1):
Data Table: Key Structural Analogs of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine
Research Findings and Implications
- Substituent Position and Activity: Para-substituted electron-withdrawing groups (e.g., -Cl, -CF₃) on benzene rings improve inhibition rates, while indole substitutions reduce efficacy .
- Chirality: The core’s chiral center (position 2) and substituents (e.g., bromomethyl-fluoro derivatives) create stereoisomers with distinct biological profiles .
- Functional Group Impact: Ethynyl: Enhances rigidity and enables modular drug design via click chemistry. Halogens (Br, Cl): Increase lipophilicity and reactivity for cross-coupling reactions.
Biological Activity
2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is a compound of interest due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
The compound features a dioxine core with an ethynyl substituent, which contributes to its chemical reactivity and biological interactions. Its molecular structure can be represented as follows:
The biological activity of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine is primarily attributed to its interaction with specific molecular targets within biological systems. It has been identified as a potential inhibitor of DprE1, an enzyme involved in the biosynthesis of cell wall components in Mycobacterium tuberculosis. Inhibition of DprE1 can lead to significant antimycobacterial activity, making it a candidate for tuberculosis treatment .
Antimicrobial Activity
Research indicates that derivatives of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine exhibit potent antimicrobial properties. For instance, a study reported various analogues with significant inhibition against Mycobacterium tuberculosis at low minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL .
Anticancer Potential
Preliminary studies suggest that compounds related to 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine may also possess anticancer properties. The mechanism involves the modulation of pathways associated with cancer cell proliferation and apoptosis. Notably, compounds exhibiting structural similarities have shown effectiveness against various cancer cell lines .
Case Study 1: DprE1 Inhibition
A series of experiments evaluated the efficacy of 2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine derivatives as DprE1 inhibitors. The study utilized whole-cell assays demonstrating that some derivatives displayed IC50 values in the nanomolar range (e.g., 34 nM), indicating strong potential for therapeutic applications against tuberculosis .
| Compound | IC50 (nM) | Activity |
|---|---|---|
| Derivative A | 34 | DprE1 Inhibitor |
| Derivative B | 50 | Moderate Activity |
| Derivative C | 200 | Low Activity |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of related compounds. The results indicated that certain derivatives led to significant reductions in cell viability in human cancer cell lines:
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound X | A549 (Lung) | 75% |
| Compound Y | MCF-7 (Breast) | 65% |
| Compound Z | HeLa (Cervical) | 80% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
